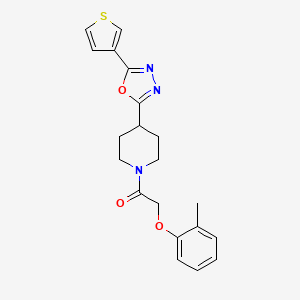
dysprosium(3+) tris(acetate ion) hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium(3+) tris(acetate ion) hexahydrate is a chemical compound with the formula Dy(CH₃COO)₃·6H₂O. It is a coordination complex where dysprosium ions are coordinated with acetate ions and water molecules. Dysprosium is a rare earth element, and its compounds are known for their unique magnetic and optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dysprosium(3+) tris(acetate ion) hexahydrate can be synthesized by reacting dysprosium oxide (Dy₂O₃) with acetic acid (CH₃COOH). The reaction proceeds as follows: [ \text{Dy}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Dy}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ] The resulting product is then crystallized from the solution to obtain the hexahydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Dysprosium(3+) tris(acetate ion) hexahydrate can undergo various chemical reactions, including:
Oxidation and Reduction: Dysprosium can change its oxidation state under specific conditions.
Substitution Reactions: The acetate ions can be replaced by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents can oxidize dysprosium(3+) to higher oxidation states.
Reduction: Reducing agents like hydrogen gas can reduce dysprosium compounds.
Substitution: Ligands such as chloride ions (Cl⁻) or nitrate ions (NO₃⁻) can replace acetate ions under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state dysprosium compounds.
Reduction: Lower oxidation state dysprosium compounds.
Substitution: Dysprosium complexes with different ligands.
Aplicaciones Científicas De Investigación
Dysprosium(3+) tris(acetate ion) hexahydrate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other dysprosium compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its magnetic properties.
Medicine: Explored for its potential in magnetic resonance imaging (MRI) and targeted drug delivery.
Industry: Utilized in the production of high-performance magnets, phosphors, and lasers.
Mecanismo De Acción
The mechanism of action of dysprosium(3+) tris(acetate ion) hexahydrate involves its interaction with molecular targets through coordination chemistry. Dysprosium ions can form complexes with various ligands, influencing their magnetic and optical properties. These interactions are crucial for its applications in imaging and material science .
Comparación Con Compuestos Similares
Similar Compounds
- Terbium(3+) tris(acetate ion) hexahydrate
- Holmium(3+) tris(acetate ion) hexahydrate
- Erbium(3+) tris(acetate ion) hexahydrate
Uniqueness
Dysprosium(3+) tris(acetate ion) hexahydrate is unique due to its specific magnetic properties, which are more pronounced compared to similar compounds. This makes it particularly valuable in applications requiring strong magnetic responses, such as high-performance magnets and advanced imaging techniques .
Propiedades
Número CAS |
15280-55-4; 2128304-81-2 |
|---|---|
Fórmula molecular |
C6H21DyO12 |
Peso molecular |
447.722 |
Nombre IUPAC |
dysprosium(3+);triacetate;hexahydrate |
InChI |
InChI=1S/3C2H4O2.Dy.6H2O/c3*1-2(3)4;;;;;;;/h3*1H3,(H,3,4);;6*1H2/q;;;+3;;;;;;/p-3 |
Clave InChI |
ACKMSUAQMHYKTL-UHFFFAOYSA-K |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.O.O.[Dy+3] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2632245.png)
![9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2632246.png)
![N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2632247.png)
![1-(3-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2632249.png)

![4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2632253.png)

![(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide](/img/structure/B2632255.png)
![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride](/img/structure/B2632256.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2632258.png)

